![molecular formula C10H11NOS B1646110 2-Ethoxy-4-methylbenzo[d]thiazole](/img/structure/B1646110.png)
2-Ethoxy-4-methylbenzo[d]thiazole
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Description
2-Ethoxy-4-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including 2-Ethoxy-4-methylbenzo[d]thiazole, exhibit significant antimicrobial activities. These compounds have been studied for their efficacy against various bacterial strains, demonstrating potential as therapeutic agents in combating infections .
Anticancer Activity
A notable application of this compound is in cancer research. Studies have shown that benzothiazole derivatives possess antiproliferative properties against human carcinoma cell lines. For instance, related compounds have exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer drugs .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of benzothiazole derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have demonstrated strong inhibitory activity against acetylcholinesterase, suggesting their utility in developing new therapeutic agents for cognitive disorders .
Material Science Applications
In material science, this compound is being explored for its properties in creating dyes and pigments. Its unique chemical structure allows it to participate in various chemical reactions that can lead to the development of novel materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays were performed on human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines using derivatives of benzothiazoles. The study found that certain derivatives had IC50 values lower than those of standard treatments, highlighting their potential as effective anticancer therapies .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | IC50 (µM) Against Cancer Cells | Antimicrobial Activity | AChE Inhibition |
---|---|---|---|---|
This compound | Ethoxy at position 2, Methyl at 4 | TBD | Moderate | Strong |
Benzothiazole Derivative A | Varies | <10 | High | Moderate |
Benzothiazole Derivative B | Varies | <20 | Moderate | Strong |
Properties
Molecular Formula |
C10H11NOS |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-10-11-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
WGINWWJHJLCWDL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=CC=C2S1)C |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.